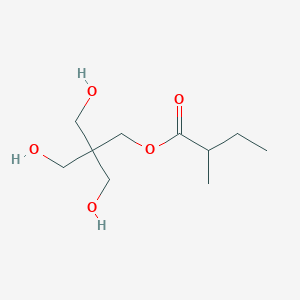

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate

Description

Properties

CAS No. |

918400-97-2 |

|---|---|

Molecular Formula |

C10H20O5 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-methylbutanoate |

InChI |

InChI=1S/C10H20O5/c1-3-8(2)9(14)15-7-10(4-11,5-12)6-13/h8,11-13H,3-7H2,1-2H3 |

InChI Key |

XEXPLIITSMKVCS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)OCC(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Synthesis via Esterification

-

- Purify the hydroxymethyl compound and carboxylic acid.

- Mix in a round-bottom flask equipped with a reflux condenser.

-

- Heat the mixture under reflux for several hours while stirring continuously.

- Monitor the reaction progress via thin-layer chromatography (TLC).

-

- Upon completion, cool the mixture and extract the product using a suitable solvent (e.g., ethyl acetate).

- Wash with water and dry over anhydrous magnesium sulfate.

- Evaporate the solvent to obtain crude product.

-

- Purify via column chromatography or recrystallization to achieve desired purity.

Aldol Condensation and Oxidation Process

-

- Combine formaldehyde and butyraldehyde in an aqueous solution with sodium hydroxide.

- Stir at room temperature for several hours until the aldol product forms.

-

- Add hydrogen peroxide dropwise while maintaining temperature control.

- Continue stirring until oxidation is complete.

-

- Similar to esterification, extract and purify using solvent extraction techniques.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Esterification | Direct synthesis; high yields possible | Requires careful control of conditions |

| Aldol Condensation + Oxidation | Versatile; can produce various derivatives | More complex; multiple steps involved |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate typically involves the reaction of formaldehyde with 2-methylbutanoic acid derivatives. The preparation methods can vary but often include oxidation processes that yield high-purity products suitable for various applications .

Polymer Production

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate has been utilized in the development of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. The incorporation of this compound into PHA matrices enhances their thermal stability and mechanical properties, making them suitable for applications in packaging and biomedical fields .

Table 1: Properties of PHA Copolymers with 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate

| Property | Value |

|---|---|

| Melting Temperature | Varies with composition |

| Glass Transition Temp | Lower than standard PHAs |

| Mechanical Strength | Enhanced compared to pure PHAs |

Coatings and Adhesives

Due to its hydroxymethyl groups, this compound can serve as a reactive diluent in coatings and adhesives, improving adhesion properties and curing rates. Its ability to form cross-links enhances the durability of coatings used in automotive and industrial applications .

Enzyme Stabilization

Research indicates that compounds like 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate can stabilize enzymes against thermal denaturation. This property is particularly useful in biocatalysis where enzyme activity needs to be preserved under varying conditions .

Drug Delivery Systems

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, providing controlled release profiles .

Case Study 1: Biodegradable Plastics

A study conducted on the incorporation of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate into poly(3-hydroxybutyrate) demonstrated improved mechanical properties and degradation rates compared to traditional plastics. The research highlighted the potential for reducing environmental impact through the use of biodegradable materials .

Case Study 2: Enzyme Activity Preservation

In a biochemical application study, researchers found that adding this compound to enzyme solutions significantly increased their thermal stability. The findings suggest that it could be used in industrial processes where enzymes are exposed to high temperatures over extended periods .

Mechanism of Action

The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the parent alcohol and acid, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compounds sharing the 3-hydroxy-2,2-bis(hydroxymethyl)propyl core but differing in ester groups are compared:

Key Observations :

- Branching vs. Linear Chains: The target compound’s branched ester may enhance solubility in non-polar solvents compared to linear esters like docosanoate, which exhibit higher hydrophobicity and thermal stability .

- Reactive Esters: Acrylate derivatives (e.g., ) are polymerizable, making them suitable for coatings, unlike the non-reactive 2-methylbutanoate .

- Phosphate Esters : The phosphate variant () demonstrates flame-retardant efficacy due to phosphorus-induced char formation, a property absent in the target compound .

Physical and Chemical Properties

- Molecular Weight and Solubility: Longer esters (e.g., docosanoate, MW 458.7 g/mol) have lower water solubility than shorter or branched esters. The target compound’s branched chain may enhance organic solubility compared to linear C8–C22 esters .

- Thermal Stability: Phosphate esters () decompose to form protective chars at high temperatures, whereas non-phosphate esters (e.g., 2-methylbutanoate) lack this property .

Biological Activity

3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is an ester compound notable for its unique structure, which includes multiple hydroxyl groups. This structural feature contributes to its diverse biological activities and potential applications in various fields, including pharmaceuticals and polymer chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is , with a molecular weight of approximately 234.29 g/mol. The presence of hydroxyl groups enhances its hydrophilicity, making it suitable for various biochemical interactions.

The biological activity of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is primarily attributed to its ability to interact with cellular components through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism and signaling.

- Receptor Binding : It can bind to certain receptors, modulating their activity and influencing various physiological responses.

- Antioxidant Activity : Its hydroxyl groups may contribute to antioxidant properties, protecting cells from oxidative stress.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate against various cancer cell lines. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (Breast) | 5.5 |

| MDA-MB-231 (Breast) | 3.81 |

| HeLa (Cervical) | 5.3 |

| Hep-2 (Laryngeal) | 3.6 |

These findings suggest that the compound exhibits significant cytotoxicity against several cancer types, indicating its potential as a therapeutic agent in oncology .

Case Studies

- Breast Cancer Research : A study evaluated the effects of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate on MCF-7 and MDA-MB-231 breast cancer cells. The compound demonstrated dose-dependent cytotoxic effects, leading to apoptosis in these cell lines. The mechanism was linked to the inhibition of key survival pathways in cancer cells .

- Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of asthma. Results indicated that it significantly reduced airway hyperresponsiveness and inflammatory cell infiltration in bronchoalveolar lavage fluid .

Potential Applications

Given its biological activities, 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate has several potential applications:

- Pharmaceuticals : Its cytotoxic properties make it a candidate for developing new anticancer drugs.

- Polymer Chemistry : The compound's unique structure allows for modifications that can enhance the properties of polymers used in medical devices and drug delivery systems.

- Cosmetics : Due to its hydrophilic nature and potential antioxidant properties, it could be utilized in skincare formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 3-hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate?

- Methodology :

- Esterification : React 3-hydroxy-2,2-bis(hydroxymethyl)propanol with 2-methylbutanoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF or DMF. Maintain nitrogen atmosphere to prevent hydrolysis .

- Purification : Use reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the ester. For non-polar impurities, silica gel chromatography (hexane/ethyl acetate) is effective .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust molar ratios (e.g., 1:1.2 alcohol:acid) to drive esterification to completion .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodology :

- NMR Analysis : Acquire ¹H-NMR (DMSO-d₆) to identify key signals:

- Hydroxyl protons (δ 3–5 ppm, broad), methyl groups from 2-methylbutanoate (δ 1.0–1.2 ppm), and backbone methylene/methine protons (δ 3.5–4.5 ppm) .

- ¹³C-NMR confirms ester carbonyl (δ 170–175 ppm) and quaternary carbons in the polyol backbone .

- LC-MS : Use electrospray ionization (ESI+) to detect [M+Na]⁺ or [M+H]⁺ adducts. Validate purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How do molecular size and hydroxyl group count influence the biological activity of polyol esters like this compound?

- Methodology :

- Osmotic Stress Assays : Test larval/adult mortality in Drosophila suzukii using dietary incorporation. Compare with smaller polyols (e.g., pentaerythritol) to assess correlations between hydroxyl groups and desiccation efficacy .

- Hemolymph Analysis : Measure osmotic pressure changes in insect hemolymph after exposure. Smaller esters with fewer hydroxyls may induce greater cytolysis due to rapid dissolution .

- Contradiction Resolution : If activity diverges from literature (e.g., lower efficacy than predicted), validate assay conditions (pH, temperature) and compound stability .

Q. What experimental designs are optimal for evaluating pH and thermal stability of this ester?

- Methodology :

- Hydrolysis Kinetics : Incubate the compound in buffers (pH 2–10) at 25–60°C. Monitor degradation via HPLC every 24 hours. Use pseudo-first-order kinetics to calculate half-life .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to mitigate hydrolysis. Compare storage stability in aqueous vs. anhydrous solvents .

Q. How can researchers isolate trace impurities or degradation products from synthesis batches?

- Methodology :

- Preparative HPLC : Use a Newcrom R1 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% phosphoric acid). Scale to semi-preparative flow rates (5–10 mL/min) for milligram-scale isolation .

- MS/MS Fragmentation : Characterize impurities via high-resolution LC-MS/MS. Fragment ions (e.g., m/z 173 for 2-methylbutanoic acid) confirm hydrolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.